molecular formula C23H17NO6 B2390689 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 610751-10-5

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B2390689
CAS No.: 610751-10-5
M. Wt: 403.39
InChI Key: VMNAXWGQTOJPKO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form an intermediate, which is then cyclized to produce the chromen-4-one core structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its combination of methoxy and nitro groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c1-28-21-5-3-2-4-18(21)20-14-30-22-12-17(10-11-19(22)23(20)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNAXWGQTOJPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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